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Compound of Interest

Compound Name: 3-Amino-6-methylpyridin-2-ol

Cat. No.: B112726 Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectroscopic characterization

of the heterocyclic compound 3-Amino-6-methylpyridin-2-ol. Due to the limited availability of

published experimental data for this specific molecule, this document will present a

representative dataset and detailed experimental protocols based on established

methodologies for similar pyridinol derivatives. The information herein is intended to serve as a

practical resource for researchers, scientists, and professionals in drug development for the

identification and characterization of this and structurally related compounds.

The guide is structured to deliver in-depth information on Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section includes

tabulated data, thorough experimental procedures, and visual diagrams to facilitate a clear

understanding of the spectroscopic analysis workflow and data interpretation.

Chemical Structure
Caption: Chemical structure of 3-Amino-6-methylpyridin-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. Below are the anticipated ¹H and ¹³C NMR spectral data for 3-Amino-6-
methylpyridin-2-ol, based on chemical shift predictions and data from analogous structures.
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¹H NMR (Proton NMR) Data

Solvent: DMSO-d₆, Frequency: 400 MHz

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.5 br s 1H OH

~7.0 d 1H H-4

~6.0 d 1H H-5

~4.5 br s 2H NH₂

~2.2 s 3H CH₃

¹³C NMR (Carbon NMR) Data

Solvent: DMSO-d₆, Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

~160 C-2 (C-OH)

~145 C-6 (C-CH₃)

~125 C-4

~115 C-3 (C-NH₂)

~105 C-5

~20 CH₃

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of 3-Amino-6-methylpyridin-2-ol is dissolved

in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added

as an internal standard (0 ppm).
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Instrumentation: The NMR spectra are recorded on a 400 MHz spectrometer.

¹H NMR Acquisition: Proton NMR spectra are acquired with a 90° pulse angle, a relaxation

delay of 5 seconds, and an acquisition time of 4 seconds. Typically, 16 scans are co-added

to improve the signal-to-noise ratio.

¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse

sequence. A 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1.5

seconds are used. Approximately 1024 scans are accumulated for a well-resolved spectrum.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate

software. A Fourier transform is applied, followed by phase and baseline corrections to

obtain the final spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H and N-H stretching

3100-3000 Medium Aromatic C-H stretching

2950-2850 Medium Aliphatic C-H stretching (CH₃)

1650-1600 Strong C=C stretching (aromatic ring)

1600-1550 Strong N-H bending

1450-1350 Medium C-H bending (CH₃)

1250-1150 Strong C-O stretching

Experimental Protocol for FTIR Spectroscopy
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Sample Preparation: A small amount of the solid sample is placed directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

Background Spectrum: A background spectrum of the empty ATR crystal is recorded to

subtract atmospheric and instrumental interferences.

Sample Spectrum: The sample is brought into firm contact with the ATR crystal using a

pressure clamp. The IR spectrum is then recorded over the range of 4000-400 cm⁻¹.

Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and

elemental composition of a compound.

Mass Spectral Data (Electron Ionization - EI)

m/z (Mass-to-Charge
Ratio)

Relative Intensity (%) Assignment

124 100 [M]⁺ (Molecular Ion)

109 80 [M - CH₃]⁺

95 60 [M - NH]⁺

81 40 [M - HNCO]⁺

Experimental Protocol for Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer via a direct

insertion probe or after separation by gas chromatography (GC-MS).
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Ionization: Electron Ionization (EI) is employed, where the sample molecules are bombarded

with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

Detection: An electron multiplier or similar detector records the abundance of each ion.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion

intensity versus m/z.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.
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Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Hypothetical Mass Spectrometry Fragmentation
This diagram illustrates a plausible fragmentation pathway for 3-Amino-6-methylpyridin-2-ol
under electron ionization.
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Caption: Hypothetical MS fragmentation pathway.

To cite this document: BenchChem. [Spectroscopic Analysis of 3-Amino-6-methylpyridin-2-ol:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112726#spectroscopic-data-of-3-amino-6-
methylpyridin-2-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b112726?utm_src=pdf-body-img
https://www.benchchem.com/product/b112726?utm_src=pdf-body
https://www.benchchem.com/product/b112726?utm_src=pdf-body-img
https://www.benchchem.com/product/b112726#spectroscopic-data-of-3-amino-6-methylpyridin-2-ol-nmr-ir-ms
https://www.benchchem.com/product/b112726#spectroscopic-data-of-3-amino-6-methylpyridin-2-ol-nmr-ir-ms
https://www.benchchem.com/product/b112726#spectroscopic-data-of-3-amino-6-methylpyridin-2-ol-nmr-ir-ms
https://www.benchchem.com/product/b112726#spectroscopic-data-of-3-amino-6-methylpyridin-2-ol-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b112726?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

